1,2-Dihydroxydiborane
Description
1,2-Dihydroxydiborane (theoretical formula: B₂H₄(OH)₂) is a boron hydride derivative with hydroxyl groups replacing two hydrogen atoms. While diborane (B₂H₆) is well-documented , its hydroxyl-substituted derivatives are less studied.
Properties
Molecular Formula |
B2H4O2 |
|---|---|
Molecular Weight |
57.66 g/mol |
IUPAC Name |
hydroxyboranylborinic acid |
InChI |
InChI=1S/B2H4O2/c3-1-2-4/h1-4H |
InChI Key |
CBPZGCKCIVDQIW-UHFFFAOYSA-N |
Canonical SMILES |
B(BO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of data on 1,2-Dihydroxydiborane, comparisons must rely on structurally analogous boron compounds:
Diborane (B₂H₆)
- Structure : A planar molecule with two bridging hydrogen atoms and four terminal hydrogens .
- Reactivity : Highly flammable, reacts violently with water to form boric acid and hydrogen gas .
- Applications : Used in semiconductor manufacturing and organic synthesis .
- Key Difference : Unlike 1,2-Dihydroxydiborane, diborane lacks hydroxyl groups, making it more reactive and less stable in aqueous environments.
1,2-Dicarba-closo-dodecaborane(12)
- Structure : A closo-borane cluster with two carbon atoms replacing boron positions .
- Stability : Extremely stable due to its icosahedral geometry.
- Applications : Used in neutron capture therapy and as ligands in coordination chemistry .
- Key Difference : Closo-boranes are structurally distinct from open-chain diborane derivatives like 1,2-Dihydroxydiborane.
Boronic Acids (e.g., Phenylboronic Acid)
- Structure : Contain a boron atom bonded to hydroxyl groups and an organic substituent.
- Reactivity : Participate in Suzuki-Miyaura cross-coupling reactions.
- Key Difference: Boronic acids are monomeric, whereas 1,2-Dihydroxydiborane is a dimeric boron species.
Hypothetical Data Table (Unsupported by Evidence)
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